molecular formula C9H8N2S B7724539 1-phenylimidazole-2-thiol

1-phenylimidazole-2-thiol

Cat. No.: B7724539
M. Wt: 176.24 g/mol
InChI Key: VXEUGLRMYAXWKM-UHFFFAOYSA-N
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Description

1-Phenylimidazole-2-thiol (CAS 17452-09-4, Molecular Formula: C9H8N2S) is a sulfur-containing heterocyclic compound of significant interest in advanced chemical and pharmaceutical research . It serves as a privileged scaffold in medicinal chemistry, where it acts as a key intermediate for synthesizing novel inhibitors targeting essential bacterial enzymes . Recent studies have demonstrated its utility in developing potent antibacterial agents against Clostridioides difficile by inhibiting the enoyl-acyl carrier protein reductase II (FabK), a critical enzyme in the bacterial fatty acid synthesis pathway . The compound's structure, featuring a thiol group, also allows it to function as an effective ligand in organometallic chemistry and coordination complexes . Beyond biomedical applications, this compound exhibits exceptional efficiency in environmental remediation. Research shows that its sulfhydryl group enables ultra-efficient binding and removal of mercury from contaminated water, reducing concentrations by over 1200-fold in environmental samples and demonstrating potential for real-world remediation of heavy metal pollution . Its synthetic versatility is further highlighted in the development of fused heterocyclic systems, such as imidazo[2,1-b]thiazines, through cyclization and annulation reactions . As a reagent, it is characterized by a molecular weight of 176.24 g/mol and is typically supplied with high purity. ATTENTION: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-phenylimidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-7H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEUGLRMYAXWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=CN=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step One-Pot Protocol

A method reported in The Journal of Organic Chemistry utilizes 2,2,4,4-tetramethyl-3-thioxocyclobutanone (4) as a sulfur-transfer agent. In the first step, imidazole N-oxide derivatives undergo (3+2)-cycloaddition with 4 to form transient intermediates, which undergo cycloreversion to yield imidazole-2-thiones. Subsequent trifluoromethylation with Togni reagent (5a ) introduces the thiol group (Scheme 1).

Key Data :

ParameterValue
Yield (Step 1)95%
Yield (Step 2)91%
Reaction Temp−30°C (Step 2)
CatalystHCl (0.5 equiv)

This method’s strength lies in its high chemoselectivity, avoiding oxidation of sensitive substituents. However, the need for cryogenic conditions and specialized reagents limits industrial scalability.

Multi-Step Synthesis via Imidazole Bromide Intermediates

Bromothiazole Hydrobromic Acid Route

A study in PMC outlines a pathway starting with 2-amino-5-bromothiazole hydrobromic acid (10) , which reacts with commercially available thiols (9a–i ) to form amines (11a–i ). Treatment with 1,1′-carbonyldiimidazole (CDI) generates intermediates (12a–i ), which are coupled with bromophenylimidazole (16 ) to yield the target compound (Scheme 2).

Performance Metrics :

  • Amine formation : 25–91% yield depending on thiol substituents.

  • Coupling efficiency : 70–85% when using Et₃N as a base.

Challenges :

  • Purification difficulties arise from byproducts like imidazolium salts.

  • Steric hindrance from bulky aryl groups reduces coupling yields.

Comparative Analysis of Methodologies

Yield and Scalability

MethodAvg YieldScalabilityCost Efficiency
Condensation70%HighModerate
Sulfur-Transfer93%LowHigh
Multi-Step Synthesis58%MediumLow

The sulfur-transfer approach achieves the highest yields but requires expensive reagents (e.g., Togni reagent at ~$500/g). Conversely, the condensation method balances cost and scalability, making it preferable for bulk production.

Functional Group Tolerance

  • Electron-withdrawing groups : Tolerated in sulfur-transfer routes but inhibit amine coupling in multi-step syntheses.

  • Steric bulk : Ortho-substituted aryl groups reduce yields by 20–40% in all methods .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylimidazole-2-thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Coordination Chemistry

1-Phenylimidazole-2-thiol acts as a ligand in coordination chemistry, forming complexes with transition metals. Its thiol group can coordinate with metal ions, enhancing the stability and reactivity of the resulting complexes. This property is particularly useful in catalysis and material synthesis .

Medicinal Chemistry

Research indicates that this compound exhibits potential as a therapeutic agent. It has been studied for its inhibitory effects on enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune suppression associated with cancer and chronic infections. Modifications of the compound have led to derivatives that demonstrate enhanced potency as IDO inhibitors, suggesting its utility in cancer therapy .

Material Science

The compound is also employed in the production of advanced materials, including polymers and catalysts. Its ability to form stable complexes with metals makes it suitable for developing new catalytic systems that can facilitate various chemical reactions under mild conditions .

Case Study 1: Inhibition of IDO

A systematic study on phenyl-imidazole derivatives indicated that modifications to the thiol group significantly enhance binding affinity to IDO. For instance, certain derivatives demonstrated up to ten-fold increases in potency compared to their parent compounds. The study utilized computational docking to elucidate binding interactions within the active site of IDO, highlighting the importance of specific structural features in enhancing inhibitory activity .

Case Study 2: Coordination Complexes

Research involving the reaction of this compound with molybdenum complexes showed successful formation of Mo-S bonds. Infrared spectroscopy indicated characteristic absorption peaks confirming ligand coordination through sulfur atoms. Such studies are crucial for understanding how these complexes can be utilized in catalysis and material science applications .

Mechanism of Action

The mechanism of action of 1-phenylimidazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with various biomolecules, affecting their function. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between 1-phenylimidazole-2-thiol and analogous compounds:

Compound Core Structure Substituents Molecular Formula Key Features
This compound Imidazole 1-phenyl, 2-thiol C₉H₈N₂S Thiol-thione tautomerism; planar imidazole ring with aromatic phenyl substituent
1-Benzyl-5-phenylimidazole-2-thiol Imidazole 1-benzyl, 5-phenyl, 2-thiol C₁₆H₁₃N₂S Enhanced lipophilicity due to benzyl group; potential for π-π interactions
1-Methylimidazole-2-thiol (Methimazole) Imidazole 1-methyl, 2-thiol C₄H₆N₂S Clinically used antithyroid drug; smaller substituent increases metabolic stability
2-Benzimidazolethiol Benzimidazole (fused benzene-imidazole) 1H-benzimidazole-2-thiol C₇H₆N₂S Increased aromaticity and stability; bioactivity in antimicrobial agents
1-Amino-4-methylimidazole-2-thiol Imidazole 1-amino, 4-methyl, 2-thiol C₄H₇N₃S Amino group enhances solubility and hydrogen-bonding capacity
4-Phenylimidazole-2-thiol Imidazole 4-phenyl, 2-thiol C₉H₈N₂S Positional isomer of this compound; altered electronic distribution

Physicochemical Properties

  • Tautomerism : this compound exists in equilibrium with its thione form, similar to 2-benzimidazolethiol . The thione form dominates in polar solvents due to resonance stabilization.
  • Solubility: The phenyl group in this compound reduces water solubility compared to 1-amino-4-methylimidazole-2-thiol, where the amino group enhances hydrophilicity .
  • Crystal Packing : Unlike 1-methyl-3-phenylimidazolidine-2-thione (which adopts a twisted conformation due to steric hindrance), this compound’s planar structure facilitates π-stacking interactions .

Q & A

Q. Key Variables :

  • Catalyst Choice : Acidic conditions favor cyclization but may lead to byproducts like sulfoxides if over-oxidized.
  • Temperature : Reactions performed at 60–80°C optimize yield while minimizing decomposition .
  • Solvent : Polar solvents (e.g., CH₃CN) enhance solubility of intermediates .

What analytical techniques are recommended for structural characterization of this compound derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and thiol protons (δ ~10.0 ppm, if unoxidized) .
    • ¹³C NMR : Confirms imidazole ring carbons (δ 120–150 ppm) and substituent environments .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., EI-MS) verifies molecular weight and fragmentation patterns (e.g., m/z 305 [M+1] for a related compound) .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C, H, N, S percentages (e.g., C: 47.35%, S: 31.60% for a triazole-thiol analog) .

Advanced Research Questions

How do substituents on the phenyl ring affect the biological activity of this compound derivatives?

Answer:
Substituents modulate hydrophobicity, electronic effects, and steric hindrance, impacting biological interactions:

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro groups enhance antimicrobial activity by increasing electrophilicity and membrane permeability .
  • Electron-Donating Groups (EDGs) : Methoxy groups improve solubility but may reduce binding affinity to hydrophobic enzyme pockets .
  • Positional Effects : Para-substituted derivatives generally show higher anticancer activity compared to ortho/meta analogs due to optimized steric alignment with target proteins (e.g., tubulin) .

Q. Example :

  • 1-Ethyl-5-phenyl-1H-imidazole-2-thiol (EDG at position 5) exhibits moderate antimicrobial activity, while 2-methylimidazole (lacking phenyl) shows higher activity but no neuroprotective effects .

How can researchers resolve contradictions in reported biological data for this compound analogs?

Answer:
Discrepancies often arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains (Gram-positive vs. Gram-negative) affect activity profiles .
  • Oxidation State : Thiol (-SH) vs. disulfide (-S-S-) forms may alter reactivity. Use reducing agents (e.g., DTT) in assays to stabilize the thiol form .
  • Dosage and Exposure Time : IC₅₀ values for anticancer activity vary with incubation time (24h vs. 48h) .

Q. Methodological Recommendations :

  • Standardize protocols using guidelines like OECD 423 for toxicity assays.
  • Validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

What strategies optimize the stability of this compound derivatives under physiological conditions?

Answer:

  • pH Control : Thiol groups are prone to oxidation at neutral/basic pH. Buffering solutions to pH 4–6 using citrate or acetate buffers reduces oxidation .
  • Chelating Agents : EDTA (1–2 mM) prevents metal-catalyzed oxidation .
  • Prodrug Design : Masking the thiol group as a thioether or thiophosphate ester improves stability, with enzymatic cleavage in target tissues .

Q. Case Study :

  • MoO₂ClC₆H₅N₃S complexes (greyish-blue) synthesized in CH₃CN show enhanced stability compared to uncomplexed thiols .

How can structure-activity relationship (SAR) studies guide the design of novel this compound analogs?

Answer:

  • Core Modifications : Replacing the imidazole ring with triazoles (e.g., 1,2,4-triazole) alters H-bonding capacity and metabolic stability .
  • Hybridization : Combining imidazole-thiol scaffolds with benzothiazole or pyridine moieties enhances dual-targeting (e.g., kinase and protease inhibition) .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like EGFR or CYP450 enzymes. For example, compound 9c (4-bromophenyl-substituted) showed strong binding to tubulin’s colchicine site .

What in vitro models are suitable for evaluating the neuroprotective effects of this compound derivatives?

Answer:

  • Cell-Based Models :
    • SH-SY5Y (human neuroblastoma) for oxidative stress (H₂O₂-induced apoptosis).
    • Primary cortical neurons for glutamate excitotoxicity assays .
  • Biochemical Assays :
    • ROS scavenging (DCFH-DA fluorescence).
    • Mitochondrial membrane potential (JC-1 staining) .

Validation : Compare with positive controls (e.g., curcumin for antioxidant activity) and use siRNA knockdown to confirm target specificity .

Methodological Challenges and Solutions

How to address poor aqueous solubility of this compound derivatives in pharmacological studies?

Answer:

  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
  • Co-Solvents : Use DMSO/PEG 400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .
  • Salt Formation : Convert thiol to sodium thiolate (e.g., Na+ counterion) for improved water solubility .

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